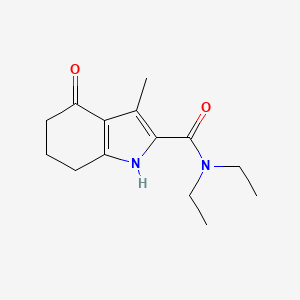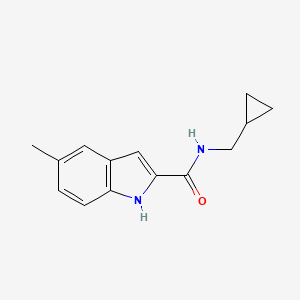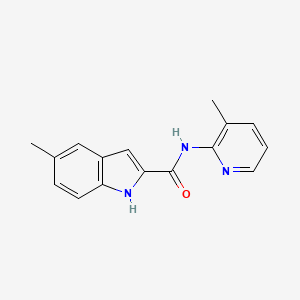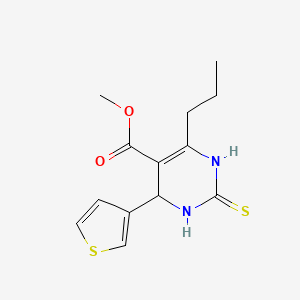
N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide
Übersicht
Beschreibung
N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide, also known as TLCK, is a chemical compound that has been widely used in scientific research due to its ability to inhibit serine proteases. TLCK is a synthetic compound that is derived from the amino acid, L-tyrosine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Screening : A study by Landage, Thube, & Karale (2019) focused on synthesizing a series of compounds, including those with a "N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide" structure, to assess their antibacterial activities.
Microwave Promoted Synthesis : A. Saeed (2009) conducted a study on the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which relates to the compound due to structural similarities. The study emphasized the efficiency of microwave irradiation in synthesizing such compounds compared to traditional methods (Saeed, 2009).
Research Chemical Characterization : McLaughlin et al. (2016) identified a research chemical closely related to "N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide" and provided an extensive analytical characterization of the compound, highlighting the potential mislabeling of research chemicals and the importance of accurate identification for pharmacological exploration (McLaughlin et al., 2016).
Synthesis and Antiviral Activity : Chen et al. (2010) explored the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, which includes derivatives structurally related to "N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide." This study evaluated their potential antiviral activity, particularly against tobacco mosaic virus (Chen et al., 2010).
Organic Synthesis of Heterocycles : Zaki et al. (2006) utilized a compound similar to "N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide" for synthesizing various new benzothiazole derivatives. This research demonstrates the compound's relevance in the synthesis of heterocyclic compounds (Zaki et al., 2006).
Corrosion Inhibition Studies : Yadav, Sharma, & Kumar (2015) investigated thiazole derivatives, including structures similar to "N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide," as corrosion inhibitors for oil-well tubular steel in acidic solutions. This study underscores the potential industrial applications of such compounds (Yadav et al., 2015).
Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) focused on molecular structure, spectroscopic data, and molecular docking results of compounds structurally related to "N-(4-p-tolylthiazol-2-yl)-4-chlorobutanamide," providing insights into their biological effects based on molecular docking predictions (Viji et al., 2020).
Eigenschaften
IUPAC Name |
4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-10-4-6-11(7-5-10)12-9-19-14(16-12)17-13(18)3-2-8-15/h4-7,9H,2-3,8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKXWXJLAPSHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7496048.png)

![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)
![1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)
![4,5-dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7496079.png)

![Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7496087.png)


![Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7496105.png)
![1-[2-(4-Tert-butyl-2,6-dimethylphenyl)ethyl]-3-[2-(methanesulfonamido)ethyl]urea](/img/structure/B7496108.png)


![1-[(5-Ethylsulfonyl-1,3-benzoxazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B7496132.png)